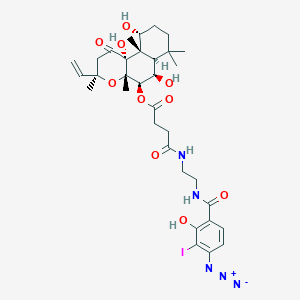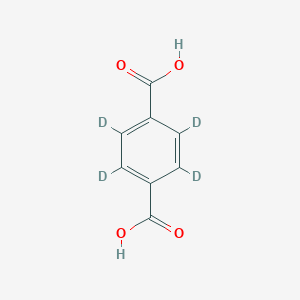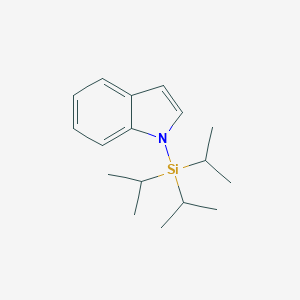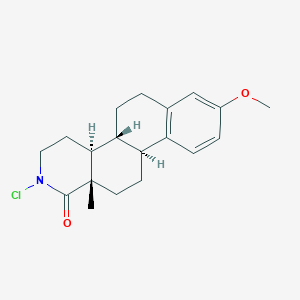
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, also known as MPTP, is a thiobarbituric acid derivative that has been extensively studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which has made it a valuable tool for investigating the role of mitochondrial dysfunction in various diseases.
Wirkmechanismus
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid acts as a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP. By inhibiting complex I, 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid disrupts the electron transport chain and reduces ATP production, leading to mitochondrial dysfunction and cell death.
Biochemische Und Physiologische Effekte
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to induce a range of biochemical and physiological effects, including oxidative stress, inflammation, and cell death. These effects are thought to be mediated by the disruption of mitochondrial function and the resulting cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease and test potential treatments. However, 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has limitations as a research tool, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, including the development of new treatments for Parkinson's disease and other mitochondrial disorders, the investigation of the role of mitochondrial dysfunction in aging and age-related diseases, and the exploration of the potential use of 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid in cancer research. Additionally, further studies are needed to better understand the mechanisms of 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid-induced cell death and to develop safer and more effective methods for using 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid in scientific research.
Synthesemethoden
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid can be synthesized through a multi-step process involving the condensation of 2,3-dichlorophenylacetic acid with p-fluorobenzaldehyde, followed by the addition of morpholine and thiourea. The resulting product is then cyclized to form 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been used in a variety of scientific research applications, including the study of Parkinson's disease, Alzheimer's disease, and mitochondrial dysfunction. In particular, 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been used to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease and test potential treatments.
Eigenschaften
CAS-Nummer |
121608-30-8 |
|---|---|
Produktname |
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid |
Molekularformel |
C27H20Cl2FN3O3S |
Molekulargewicht |
556.4 g/mol |
IUPAC-Name |
(5Z)-1-(2,3-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H20Cl2FN3O3S/c28-22-2-1-3-23(24(22)29)33-26(35)21(16-17-4-6-18(30)7-5-17)25(34)32(27(33)37)20-10-8-19(9-11-20)31-12-14-36-15-13-31/h1-11,16H,12-15H2/b21-16- |
InChI-Schlüssel |
WIUYHMPKEGPZJM-PGMHBOJBSA-N |
Isomerische SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
Synonyme |
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl )thiobarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)





![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)





